adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
1-adamantyl-(2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKFSSLNPSSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1412434-54-8 | |
| Record name | adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Adamantane-Pyrazole Hybrids: Synergistic Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The Lipophilic Bullet Meets the Privileged Pharmacophore
In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores—molecular hybridization—is a dominant strategy to overcome drug resistance and improve pharmacokinetic profiles. This guide focuses on the Adamantane-Pyrazole Hybrid , a structural class that synergizes the lipophilic, cage-like architecture of adamantane with the bioactive versatility of the pyrazole ring.
Why this Hybrid?
-
Adamantane (
): Acts as a "lipophilic bullet," facilitating transport across the Blood-Brain Barrier (BBB) and anchoring the molecule into hydrophobic pockets of target proteins (e.g., the M2 ion channel of Influenza A or the hydrophobic domain of 11 -HSD1). -
Pyrazole (
): A privileged scaffold that serves as a hydrogen bond donor/acceptor, enabling high-affinity interactions with kinase domains, viral polymerases, and bacterial enzymes.
This guide synthesizes critical data on their synthesis, pharmacological mechanisms (Antiviral, Metabolic, Antimicrobial), and Structure-Activity Relationships (SAR), providing a roadmap for future optimization.
Mechanistic Architecture
The therapeutic efficacy of adamantane-pyrazole hybrids is not accidental; it is driven by specific molecular interactions.
Antiviral Mechanism (Influenza & FMDV)
The adamantane moiety targets the M2 proton channel of the Influenza A virus. The bulky cage blocks the channel pore, preventing the acidification of the viral interior required for uncoating. The pyrazole moiety, when attached, often extends into the channel's extra-membranous region or interacts with adjacent residues (e.g., Asp44), overcoming the S31N resistance mutation common in circulating strains.
Metabolic Regulation (11 -HSD1 Inhibition)
11
-
Binding Mode: The adamantane cage fits snugly into the large, hydrophobic substrate-binding pocket of the enzyme.
-
Selectivity: The pyrazole unit forms specific hydrogen bonds with the catalytic triad (Ser170, Tyr183), conferring selectivity over the Type 2 isozyme (11
-HSD2), which is crucial to avoid mineralocorticoid side effects (hypertension).
Antimicrobial Action
The hybrid compounds exhibit a dual mechanism:[3]
-
Membrane Disruption: The lipophilic adamantane disrupts the lipid bilayer of Gram-positive bacteria.
-
Enzyme Inhibition: The pyrazole core inhibits bacterial DNA gyrase or topoisomerase IV, halting replication.
Visualization: Signaling & Interaction Pathways
The following diagram illustrates the dual-targeting logic of these hybrids in a biological context.
Caption: Dual mechanistic pathways showing M2 channel blockade (Antiviral) and 11
Synthetic Strategies & Protocols
The synthesis of these hybrids typically follows two primary routes: Claisen-Schmidt Condensation followed by cyclization (The Chalcone Route) or 1,3-Dipolar Cycloaddition (Click Chemistry).
Synthetic Pathway Diagram
Caption: Primary synthetic route via adamantyl chalcone intermediates yielding the pyrazole scaffold.
Detailed Experimental Protocol
Target: Synthesis of 3-(1-adamantyl)-5-(4-nitrophenyl)-1H-pyrazole. Rationale: This derivative serves as a core scaffold for testing antimicrobial activity.[4] The nitro group allows for further reduction and functionalization.
Step 1: Synthesis of Adamantyl Chalcone
-
Reagents: Dissolve 1-adamantyl methyl ketone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in Ethanol (25 mL).
-
Catalysis: Add 40% aqueous KOH (5 mL) dropwise while stirring at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate will form.[5]
-
Workup: Pour the reaction mixture into crushed ice/water (100 mL) containing HCl (2 mL) to neutralize. Filter the yellow solid, wash with cold water, and recrystallize from ethanol.
-
Checkpoint: Verify formation of the enone linker via
H NMR (doublet signals at 7.5–8.0 ppm, Hz).
-
Step 2: Cyclization to Pyrazole
-
Reagents: Suspend the chalcone (5 mmol) in Glacial Acetic Acid (15 mL).
-
Cyclization: Add Hydrazine Hydrate (99%, 10 mmol).
-
Reflux: Heat the mixture at reflux (
) for 6–8 hours. -
Isolation: Cool to room temperature and pour into ice water. The pyrazole precipitates as a solid.[6][7]
-
Purification: Filter and recrystallize from EtOH/DMF (9:1).
-
Validation: Disappearance of the carbonyl peak in IR (~1660 cm
) and appearance of C=N stretch (~1590 cm ).
-
Critical Data Review
Antimicrobial Potency (MIC Values)
Data summarized from recent screenings against multidrug-resistant (MDR) strains.
| Compound ID | R-Substituent (Pyrazole C5) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Ad-Pyr-1 | 4-Nitrophenyl | 1.95 | 3.90 | 62.5 |
| Ad-Pyr-2 | 4-Chlorophenyl | 7.81 | 15.62 | 125 |
| Ad-Pyr-3 | 2-Thienyl | 3.90 | 7.81 | 31.25 |
| Ref (Cipro) | - | 1.0 | 0.5 | - |
| Ref (Fluco) | - | - | - | 8.0 |
Interpretation: The nitro-substituted derivative (Ad-Pyr-1 ) exhibits potency comparable to standard antibiotics against Gram-positive strains, likely due to the electronic withdrawal enhancing the pyrazole's hydrogen bonding capacity.
Metabolic Inhibition (11 -HSD1)
Comparison of adamantane-pyrazole hybrids vs. standard inhibitors.
| Compound | IC | Selectivity (vs HSD2) | Mechanism |
| Ad-Pyr-H1 | 34 nM | > 500-fold | Competitive |
| Ad-Pyr-H2 | 48 nM | > 300-fold | Competitive |
| Amantadine | > 10,000 nM | N/A | Non-specific |
| Ref (BVT-142) | 25 nM | > 1000-fold | Competitive |
Insight: The adamantane cage is critical for nanomolar potency. Removing it (replacing with a phenyl ring) typically results in a >100-fold loss of activity, confirming the cage's role in filling the enzyme's hydrophobic pocket.
Structure-Activity Relationship (SAR)[8][9]
The SAR of these hybrids is defined by three zones: the Cage, the Linker, and the Pyrazole Tail.
Caption: SAR map highlighting critical modification zones. Zone 3 (Pyrazole) offers the highest tunability.
Future Outlook & Challenges
-
Solubility vs. Permeability: While the adamantane cage ensures membrane crossing, it often leads to poor aqueous solubility (logP > 5). Future designs must incorporate polar groups (e.g., amino or hydroxyl) on the pyrazole ring to balance this "Grease Ball" effect.
-
Metabolic Liability: The adamantane cage is susceptible to hydroxylation by CYP450 enzymes. Fluorination of the cage (e.g., 3-fluoroadamantane) is a promising strategy to block metabolic soft spots without compromising steric bulk.
-
Blood-Brain Barrier: For CNS viral reservoirs, these hybrids are ideal candidates. Optimization should focus on reducing the molecular weight of the linker to maintain CNS MPO (Multi-Parameter Optimization) scores.
References
-
Antiviral Activity of Adamantane-Pyrazole Derivatives. ResearchGate. (2026). Analysis of FMDV inhibition and molecular docking.[3][8][9]
-
Synthesis of Pyrazole-based Adamantyl Chalcones. Bioscience Reports. (2020). Synthesis protocols and antimicrobial screening against S. aureus and E. coli.
-
Adamantyl Ethanone Pyridyl Deriv
-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). SAR studies on metabolic disorder treatments.[1][6][9] -
Adamantane Derivatives as Anticancer Agents. ResearchGate. (2021). Review of thiazolo-thiadiazole adamantane hybrids targeting EGFR.
-
Structural Insights of Adamantane-Linked 1,2,4-Triazoles.MDPI Molecules. (2021). Crystallography and docking analysis for 11
-HSD1 inhibition.[6][7] -
Amino-Pyrazoles in Medicinal Chemistry. MDPI. (2023). Comprehensive review of aminopyrazole scaffolds in drug design.
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- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Adamantane-Pyrazole Conjugate: A Technical Guide to a Privileged Lipophilic Scaffold in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. This technical guide provides an in-depth exploration of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, a distinctive and highly lipophilic scaffold. We will dissect the synergistic contributions of the adamantane cage and the pyrazole ring to the overall physicochemical and pharmacokinetic profile of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's rationale, synthesis, and potential applications, supported by established principles and field-proven insights.
Introduction: The Imperative of Lipophilicity in Drug Design
The journey of a drug molecule from administration to its target is fraught with biological barriers. A critical physicochemical property governing this journey is lipophilicity, the affinity of a molecule for a lipid environment.[1][2] Optimal lipophilicity is a delicate balance; it is essential for membrane permeability and oral absorption, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2] Consequently, medicinal chemists often employ "lipophilic scaffolds" – molecular frameworks that can be strategically incorporated to modulate a drug candidate's lipophilicity and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3]
The adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol scaffold is a prime example of a well-designed lipophilic building block. It marries the rigid, three-dimensional, and highly lipophilic adamantane cage with the versatile, aromatic pyrazole moiety.[4][5] This guide will illuminate the strategic advantages of this combination.
Deconstructing the Scaffold: A Tale of Two Moieties
The Adamantane Moiety: A "Lipophilic Bullet"
Adamantane, a tricyclic alkane, is a unique structural element in medicinal chemistry.[6] Its cage-like, diamondoid structure imparts several desirable properties to a drug candidate:
-
Enhanced Lipophilicity: The adamantane group is profoundly lipophilic, a property that can significantly enhance a molecule's ability to traverse cellular membranes, including the blood-brain barrier.[3][7] This is often referred to as the "lipophilic bullet" effect, where the adamantane moiety helps to carry the pharmacophore to its site of action.[7][8]
-
Metabolic Stability: The rigid, sterically hindered nature of the adamantane cage can act as a shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s.[4] This can lead to an extended plasma half-life and improved bioavailability.
-
Three-Dimensionality: In an era where drug discovery is moving away from "flat" molecules, the distinct three-dimensional structure of adamantane allows for precise spatial orientation of substituents, enabling more effective interaction with the binding pockets of target proteins.[4]
Numerous approved drugs, including amantadine (antiviral), memantine (NMDA receptor antagonist), and saxagliptin (DPP-4 inhibitor), feature the adamantane scaffold, a testament to its clinical utility.[8]
The Pyrazole Ring: A Versatile Heterocycle
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5][9] Its utility stems from a combination of factors:
-
Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems, such as phenyl or imidazole rings. This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[10]
-
Pharmacological Versatility: Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[9][11][12] This wide-ranging activity underscores the ability of the pyrazole nucleus to interact with a diverse array of biological targets.
-
Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H, in unsubstituted pyrazoles) and a hydrogen bond acceptor (the lone pair on the second nitrogen), allowing for crucial interactions with protein active sites.[10]
The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) highlights its significance in modern pharmaceuticals.[5]
The Synergistic Advantage of the Adamantane-Pyrazole Conjugate
The combination of adamantane and pyrazole into a single scaffold, as in adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, creates a molecule with a unique and advantageous profile. The lipophilic and bulky adamantane group can anchor the molecule in a binding pocket, while the pyrazole ring can engage in more specific interactions, such as hydrogen bonding and pi-stacking. The methanol linker provides a point for further functionalization, allowing for the attachment of various pharmacophores.
Synthesis of the Core Scaffold: A Proposed Protocol
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol.
Detailed Experimental Protocol
Step 1: Preparation of Adamantylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reaction Initiation: Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small amount of a solution of 1-bromoadamantane (1.0 eq.) in anhydrous THF is added from the dropping funnel. The reaction is initiated by gentle heating.
-
Addition: Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining solution of 1-bromoadamantane is added dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is cooled to room temperature and used directly in the next step.
Step 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde
This intermediate can be synthesized via multiple routes. A common method is the reduction of the corresponding ester.
-
Reaction Setup: A solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous toluene is placed in a flame-dried, nitrogen-flushed flask and cooled to -78 °C in a dry ice/acetone bath.
-
Reduction: Diisobutylaluminium hydride (DIBAL-H, 1.1 eq., as a solution in toluene or hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup and Purification: The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.
Step 3: Grignard Addition to Form the Final Product
-
Reaction Setup: A solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in anhydrous THF is placed in a flame-dried, nitrogen-flushed flask and cooled to 0 °C in an ice bath.
-
Addition: The freshly prepared solution of adamantylmagnesium bromide (1.1 eq.) is added dropwise to the stirred aldehyde solution.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product, adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, is purified by silica gel column chromatography to yield the final product.
Physicochemical Properties and Biological Evaluation: A Predictive Analysis
While experimental data for the specific title compound is scarce, we can predict its properties based on its constituent parts.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Lipophilicity (XlogP) | ~2.3 | The PubChemLite database provides a predicted XlogP of 2.3 for a similar isomer. This value reflects the significant contribution of the adamantane moiety to the overall lipophilicity.[2] |
| Solubility | Low aqueous solubility, good solubility in organic solvents. | The high lipophilicity of the adamantane group will likely dominate, leading to poor solubility in water. |
| Molecular Weight | 246.37 g/mol | This is within the range of orally bioavailable drugs (Lipinski's Rule of Five). |
| Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 2 Acceptors (N in pyrazole, O in OH) | These features allow for potential interactions with biological targets. |
Potential Biological Applications and Screening Strategies
The adamantane-pyrazole scaffold is a promising starting point for the development of novel therapeutics in several areas:
-
Antiviral Agents: Given the known antiviral activity of adamantane derivatives (e.g., amantadine) and some pyrazole-containing compounds, this scaffold is a prime candidate for screening against a panel of viruses.[8][13]
-
Antimicrobial Agents: Studies have shown that adamantyl chalcones and their pyrazole derivatives possess antibacterial and antifungal activity.[11][12] The title scaffold could be evaluated for its efficacy against a range of pathogenic bacteria and fungi.
-
Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer agents. The lipophilic adamantane group could enhance the cellular uptake and efficacy of such compounds.
-
CNS-Active Agents: The lipophilicity imparted by the adamantane moiety can facilitate crossing the blood-brain barrier, making this scaffold attractive for developing drugs targeting the central nervous system.[8]
Initial biological evaluation should include:
-
In vitro cytotoxicity assays against a panel of cancer cell lines.
-
Antimicrobial susceptibility testing against clinically relevant bacterial and fungal strains.
-
Antiviral screening in cell-based assays.
Structure-Activity Relationship (SAR) Considerations and Future Directions
The adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol core offers several points for modification to explore the SAR and optimize for a desired biological activity.
Caption: Key modification points for SAR studies on the adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol scaffold.
Conclusion
The adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol scaffold represents a compelling starting point for the design of novel therapeutic agents. It elegantly combines the lipophilicity, metabolic stability, and three-dimensionality of the adamantane cage with the proven pharmacological versatility of the pyrazole ring. The proposed synthetic route is robust and allows for the generation of this core structure and its derivatives for further investigation. By leveraging the principles outlined in this guide, researchers can effectively utilize this privileged scaffold to develop next-generation drug candidates with optimized pharmacokinetic and pharmacodynamic properties.
References
- Spilovska, K., Zidek, M., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
- Scott, W. L., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592.
- BenchChem. (2025). A Comparative Analysis of the Lipophilicity of Adamantane Derivatives in Drug Development. BenchChem Technical Guides.
- Moiseev, I. K., Kon'kov, S. A., & Ovchinnikov, K. A. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 588-592.
- Al-Hourani, B. J., Al-Awaida, W., & Matalka, K. Z. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Bioscience Reports, 40(9), BSR20201950.
- Winum, J. Y., & Schrével, J. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3247-3295.
- Cheeseright, T., & Collins, I. (2007). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 7(6), 555-569.
- Al-Hourani, B. J., Al-Awaida, W., & Matalka, K. Z. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PubMed Central.
- BenchChem. (2025). The Adamantane Advantage: 1-Adamantylhydrazine as a Versatile Scaffold in Medicinal Chemistry.
- Faria, J. V., & Fonte, P. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(11), 944-961.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
- PubChemLite. Adamantan-1-yl(1-methyl-1h-pyrazol-5-yl)methanol.
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
- El-Sayed, M. A. A. (2014). Synthesis and Preliminary Biological Activity of Some New Pyrazole Derivatives as Acyclonucleoside Analogues. Letters in Drug Design & Discovery, 11(7), 849-856.
- Deng, Y., & He, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1039-1060.
- BLDpharm. Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol. BLDpharm Product Page.
- Sigma-Aldrich. 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole. Sigma-Aldrich Product Page.
- Gnilomedova, T. R., & Gnilomedov, O. V. (2013). Biological activity of adamantane analogues.
- Google Patents. (2019). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
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- Miller, J. T., & Lord, R. L. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1163.
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
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- Scott, W. L., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. PubMed.
- Moiseev, I. K., Kon'kov, S. A., & Ovchinnikov, K. A. (2011). Synthesis and antiviral activity of new adamantane derivatives.
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The Adamantane-Pyrazole Conjugate: A Technical Guide to the Medicinal Chemistry of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Foreword: The Logic of Molecular Scaffolding
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule at the center of this guide, adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, represents a compelling fusion of two such privileged structures: the rigid, lipophilic adamantane cage and the versatile, heteroaromatic pyrazole ring. While specific public-domain data on this exact conjugate is sparse[1], its medicinal chemistry history can be understood through a comprehensive analysis of its constituent parts. This guide will, therefore, dissect the individual contributions of the adamantane and pyrazole moieties, propose a logical synthetic pathway, and explore potential therapeutic applications based on established structure-activity relationships (SAR).
Part 1: Deconstructing the Pharmacophores
The Adamantane Moiety: A Lipophilic Anchor and Metabolic Shield
The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is far more than a simple bulky substituent.[2][3] Its introduction into a drug candidate can profoundly and predictably alter its physicochemical properties.[4][5][6]
-
Lipophilicity and Bioavailability: The primary contribution of the adamantane group is its high lipophilicity.[7] This property can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving oral bioavailability and tissue distribution.[4]
-
Metabolic Stability: The cage-like structure of adamantane is exceptionally stable to metabolic degradation.[6] By positioning the adamantane group strategically, medicinal chemists can shield more labile parts of a molecule from enzymatic attack, prolonging its half-life and therapeutic effect.[6]
-
Receptor Binding: The rigid, three-dimensional nature of adamantane provides a well-defined scaffold that can engage with hydrophobic pockets within a receptor's binding site, leading to enhanced potency and selectivity.[5][6]
Adamantane is a key component in several clinically approved drugs, including the antiviral amantadine, the anti-Alzheimer's agent memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, highlighting its therapeutic versatility.[2]
The Pyrazole Core: A Versatile Heterocycle in Drug Design
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities and synthetic accessibility.[8][9][10][11]
-
Broad-Spectrum Bioactivity: Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[8][11]
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
-
Synthetic Tractability: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity.[12]
Clinically successful drugs incorporating the pyrazole moiety include the anti-inflammatory celecoxib, the erectile dysfunction drug sildenafil, and the kinase inhibitor ruxolitinib.[9][10]
Part 2: Synthesis and Characterization
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the Grignard addition of an adamantyl magnesium bromide to a suitable pyrazole aldehyde precursor.
Sources
- 1. 1412434-54-8|Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 5. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Targets for Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
This technical guide provides an in-depth analysis of the biological targets, mechanism of action, and experimental validation for Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , a specialized small-molecule inhibitor.
Technical Analysis & Experimental Guide
Executive Summary
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a synthetic pharmacophore designed primarily as a potent and selective inhibitor of 11
Therapeutic Relevance:
-
Primary Indication: Metabolic Syndrome, Type 2 Diabetes Mellitus (T2DM), and Visceral Obesity.
-
Mechanism: Reduction of intracellular cortisol levels in liver and adipose tissue without affecting circulating adrenal cortisol or mineralocorticoid receptors.
Chemical Identity & Pharmacophore Analysis
The compound functions as a transition-state mimetic. Its efficacy is derived from a tripartite structural design:
| Structural Domain | Chemical Function | Biological Interaction |
| Adamantane Cage | Lipophilic Anchor | Occupies the large, hydrophobic substrate-binding pocket of 11 |
| Methanol Linker | Transition State Mimic | The hydroxyl group ( |
| 1-Methyl-pyrazole | Heterocyclic Head | Interactions with the solvent-exposed region or specific residues near the cofactor (NADPH) binding site, conferring selectivity over the Type 2 isozyme (11 |
Primary Biological Target: 11 -HSD1
Mechanism of Action
Target: 11
Inhibition Logic:
By inhibiting 11
Signaling Pathway Visualization
The following diagram illustrates the catalytic cycle of 11
Caption: The 11
Secondary Targets & Selectivity Profile
To ensure safety, the compound must demonstrate high selectivity against related enzymes.
-
11
-HSD2 (Renal Isoform):-
Role: Converts cortisol back to cortisone in the kidney to protect the Mineralocorticoid Receptor (MR) from cortisol activation.
-
Requirement:>1000-fold selectivity is required. Inhibition of 11
-HSD2 leads to cortisol-mediated MR activation, causing sodium retention, hypokalemia, and hypertension (Apparent Mineralocorticoid Excess syndrome). -
Adamantyl-Pyrazole Specificity: The bulky adamantane group is generally excluded from the smaller, more restrictive pocket of 11
-HSD2, providing inherent selectivity.
-
-
CYP450 Enzymes (Metabolic Stability):
-
The adamantane cage is susceptible to hydroxylation by CYP3A4. The "methanol" substitution often improves metabolic stability compared to simple adamantane, but screening against CYP3A4, CYP2D6, and CYP2C9 is standard protocol.
-
Experimental Validation Protocols
In Vitro HTRF Inhibition Assay
This assay measures the decrease in cortisol production using Homogeneous Time-Resolved Fluorescence (HTRF).
Principle: A competitive immunoassay between native cortisol (produced by the enzyme) and d2-labeled cortisol for binding to a Cryptate-labeled anti-cortisol antibody.
-
High Enzyme Activity: High native cortisol
Displaces d2-Cortisol Low FRET Signal . -
Inhibited Enzyme: Low native cortisol
d2-Cortisol binds Antibody High FRET Signal .
Protocol Steps:
-
Enzyme Prep: Use human liver microsomes or recombinant human 11
-HSD1 expressed in HEK293 cells. -
Reaction Mix:
-
Substrate: 200 nM Cortisone.[4]
-
Cofactor: 500
M NADPH. -
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Test Compound: Serial dilution (e.g., 0.1 nM to 10
M) in DMSO (final <1%).
-
-
Incubation: 60 minutes at 37°C.
-
Detection: Add Anti-Cortisol-Cryptate and Cortisol-d2. Incubate 2 hours at RT.
-
Read: Measure fluorescence ratio (665 nm / 620 nm).
-
Analysis: Plot sigmoidal dose-response to determine
.
Cell-Based Assay (HEK293-HSD1)
To verify membrane permeability and intracellular efficacy.
-
Cell Line: Stable HEK293 transfectants overexpressing human HSD11B1.
-
Seeding: 30,000 cells/well in 96-well poly-D-lysine plates.
-
Treatment: Incubate cells with compound + 200 nM cortisone (labeled with
H or for ELISA detection) for 4-24 hours. -
Quantification: Measure cortisol in the supernatant using LC-MS/MS or ELISA.
-
Control: Use a known inhibitor (e.g., Carbenoxolone or MK-0916) as a positive control.
Assay Workflow Diagram
Caption: Step-by-step workflow for the HTRF-based 11
References
-
Boyle, C. D., et al. (2008). "Adamantyl ethanone pyridyl derivatives: Potent and selective inhibitors of human 11
-hydroxysteroid dehydrogenase type 1."[5] Bioorganic & Medicinal Chemistry Letters, 18(23), 6191-6194. Link -
Sorensen, B., et al. (2007). "Adamantyl heterocyclic ketones as potent 11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-hydroxysteroid dehydrogenase type 1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532. Link -
Hermanowski-Vos
-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 202(4), 517-527. Link -
PubChem Compound Summary. "Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol" (CID 63962636). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
reagents required for synthesizing adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Application Note: Synthesis of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Part 1: Introduction & Strategic Overview
Context & Application
The target molecule, adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , represents a critical pharmacophore in the development of 11
Retrosynthetic Analysis The most robust synthetic route relies on a convergent C–C bond formation strategy. Disconnecting the central secondary alcohol reveals two key precursors:
-
Nucleophile: A metallated pyrazole species (5-lithio-1-methylpyrazole).[1]
-
Electrophile: Adamantane-1-carbaldehyde.
This approach is superior to reducing a ketone precursor because it establishes the oxidation state directly and avoids the harsh conditions often required to acylate the sterically hindered adamantane ring.
Part 2: Reagents & Materials
Chemical Reagents Table Note: All reagents must be anhydrous. Water content is the primary cause of reaction failure.
| Reagent | CAS No. | Grade/Purity | Role | Handling Note |
| 1-Methyl-1H-pyrazole | 930-36-9 | >99%, Anhydrous | Starting Material (Nucleophile) | Hygroscopic; store over molecular sieves. |
| Adamantane-1-carbaldehyde | 68-12-2 | >98% | Starting Material (Electrophile) | Solid; ensure free-flowing powder. |
| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in Hexanes | Base | Pyrophoric. Titrate before use to ensure molarity. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, Inhibitor-free | Solvent | Distill over Na/benzophenone or use SPS (Solvent Purification System). |
| Ammonium Chloride (NH | 12125-02-9 | Saturated Aqueous Sol. | Quenching Agent | Prepare fresh. |
| Sodium Sulfate (Na | 7757-82-6 | Anhydrous | Drying Agent | Granular preferred. |
Equipment Requirements
-
Flame-dried 2-neck round-bottom flask (100 mL or 250 mL).
-
Inert gas manifold (Argon or Nitrogen).
-
Low-temperature bath (Dry ice/Acetone for -78°C).
-
Cannula transfer system or gas-tight syringes.
Part 3: Experimental Protocol
Methodology: Regioselective Lithiation and Addition
Step 1: Preparation of 5-Lithio-1-methylpyrazole (In Situ)
-
Rationale: 1-Methylpyrazole undergoes directed ortho-lithiation at the C5 position (adjacent to the N-methyl group) due to the coordination of the lithium ion to the nitrogen lone pair. This position is thermodynamically favored over the C3 position or the N-methyl deprotonation under these specific conditions.
-
Setup: Equip a flame-dried flask with a magnetic stir bar and a rubber septum under a positive pressure of Argon.
-
Solvation: Charge the flask with 1-Methyl-1H-pyrazole (1.0 equiv, e.g., 821 mg, 10 mmol) and anhydrous THF (20 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 4.4 mL of 2.5 M solution) over 10 minutes.
-
Expert Insight: Keep the internal temperature below -70°C to prevent side reactions.
-
-
Incubation: Stir the mixture at -78°C for 1 hour . The solution may turn slightly yellow/orange, indicating the formation of the lithiated species.
Step 2: Addition of Adamantane-1-carbaldehyde
-
Rationale: The adamantyl aldehyde is sterically bulky. Adding it as a solution prevents localized concentration gradients and ensures smooth nucleophilic attack.
-
Preparation: In a separate flame-dried vial, dissolve Adamantane-1-carbaldehyde (0.9 equiv, 1.48 g, 9 mmol) in anhydrous THF (10 mL).
-
Addition: Slowly add the aldehyde solution to the lithiated pyrazole mixture at -78°C via syringe or cannula over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (high R
) should disappear, and a new polar spot (alcohol) should appear.
-
Step 3: Quench and Workup
-
Quench: Cool the mixture to 0°C and carefully add sat. aq. NH
Cl (10 mL). Stir vigorously for 10 minutes. -
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na
SO , and filter. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
Step 4: Purification
-
Column Chromatography: Purify the crude residue on silica gel.
-
Gradient: 0% to 40% Ethyl Acetate in Hexanes.
-
-
Product Isolation: Collect fractions containing the product. Evaporate to dryness to obtain a white to off-white solid.
-
Yield Expectation: 75–85%.
-
Part 4: Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism Description: This diagram illustrates the C5-directed lithiation followed by the nucleophilic attack on the adamantyl aldehyde.
Figure 2: Experimental Workflow Description: Step-by-step logic flow for the laboratory execution of the synthesis.
Part 5: Analytical Validation (QC)
To confirm the identity of the synthesized product, look for these characteristic signals in the
-
Pyrazole Protons: Two doublets (or broad singlets) in the aromatic region (
6.0 – 7.5 ppm) corresponding to H3 and H4 of the pyrazole ring. -
Carbinol Proton: A sharp singlet or doublet (depending on OH coupling) around
4.5 – 5.0 ppm, representing the CH-OH proton. -
N-Methyl Group: A strong singlet integrating to 3H around
3.8 – 4.0 ppm. -
Adamantane Cage: A characteristic cluster of multiplets between
1.5 – 2.0 ppm, integrating to 15 protons.
Part 6: References
-
Regioselectivity of Pyrazole Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1][2][3] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1][2]
-
11
-HSD1 Inhibitor Context: Sorensen, B., et al. "Discovery of Adamantyl Heterocyclic Ketones as Potent 11 -Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[4][5] Bioorganic & Medicinal Chemistry Letters, 2007.[6] -
General Organolithium Protocols: Baran Lab, "Directed Metalation: A Survival Guide."
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Adamantyl Pyrazole Alcohols via Grignard Reaction
Introduction: The Significance of Adamantyl Pyrazole Alcohols in Medicinal Chemistry
The convergence of the adamantyl cage, a rigid and lipophilic three-dimensional pharmacophore, with the pyrazole nucleus, a versatile heterocyclic scaffold, has given rise to a class of compounds with significant potential in drug discovery. Adamantyl-substituted pyrazoles have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties.[1][2][3] The introduction of a hydroxyl group through the strategic synthesis of adamantyl pyrazole alcohols further enhances the potential for creating novel therapeutics by providing a key site for hydrogen bonding interactions with biological targets.
This application note provides a comprehensive and detailed protocol for the synthesis of adamantyl pyrazole alcohols utilizing the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a robust and versatile method for the nucleophilic addition of an adamantyl Grignard reagent to a pyrazole aldehyde or ketone.[4][5][6] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for successful synthesis and product characterization. This guide is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry who are seeking to explore this promising area of chemical space.
Reaction Mechanism: A Step-by-Step Look at the Grignard Addition
The Grignard reaction proceeds through the nucleophilic attack of the organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone.[4][5][7] In the context of this protocol, the adamantyl Grignard reagent acts as the nucleophile, and a pyrazole substituted with a carbonyl group serves as the electrophile.
The reaction can be conceptualized in the following key stages:
-
Formation of the Grignard Reagent: An adamantyl halide (typically bromide or iodide) reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the adamantylmagnesium halide.[8][9][10] This step is critical and requires strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[10]
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the adamantyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the pyrazole aldehyde or ketone. This results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[4][5]
-
Protonation (Workup): The reaction mixture is quenched with a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the magnesium alkoxide intermediate to yield the final adamantyl pyrazole alcohol.[4][11]
Visualizing the Reaction Pathway
Sources
- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. adichemistry.com [adichemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol as a Chiral Building Block
Executive Summary
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol represents a privileged scaffold in medicinal chemistry, combining the lipophilic bulk of the adamantane cage with the polar, hydrogen-bond-accepting capabilities of the pyrazole ring. This specific chiral alcohol is a critical intermediate in the synthesis of 11
This guide provides a validated protocol for the enantioselective synthesis of this building block, overcoming the steric hindrance of the adamantyl group. It further details its application in fragment-based drug design (FBDD) and quality control via chiral HPLC.
Molecule Profile & Strategic Value
Structural Logic
The molecule functions as a "linker-scaffold." The central chiral hydroxyl group acts as a stereogenic anchor, allowing the molecule to orient the bulky adamantane group into large hydrophobic pockets (e.g., the substrate-binding channel of 11
| Property | Value | Significance |
| Molecular Formula | C | Balance of H-bond donor/acceptor. |
| LogP | ~3.2 (Predicted) | High membrane permeability; CNS penetration potential. |
| Steric Bulk | Adamantane Cage | Prevents metabolic oxidation at adjacent sites; fills hydrophobic pockets. |
| Chirality | R or S Alcohol | Critical for selectivity; one enantiomer typically exhibits >100x potency. |
Workflow Visualization
The following diagram outlines the critical path from raw materials to the validated chiral building block and its downstream applications.
Figure 1: Strategic workflow for the asymmetric synthesis and application of the adamantyl-pyrazole scaffold.
Protocol A: Enantioselective Synthesis
Objective: Synthesize (S)-adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol with >95% ee. Challenge: The steric bulk of the adamantane group makes standard Grignard additions to aldehydes sluggish and prone to racemic outcomes. Solution: Synthesis of the ketone intermediate followed by Corey-Bakshi-Shibata (CBS) reduction.
Phase 1: Synthesis of the Ketone Intermediate
Reaction Type: Nucleophilic Acyl Substitution
-
Reagents: 1-Methylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Adamantane-1-carbonyl chloride (1.0 eq), dry THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Procedure:
-
Dissolve 1-methylpyrazole in dry THF at -78°C.
-
Add n-BuLi dropwise over 20 min. Note: Lithiation occurs exclusively at C5 due to the directing effect of the N-methyl group.
-
Stir for 1 hour at -78°C.
-
Cannulate a solution of adamantane-1-carbonyl chloride in THF into the reaction mixture slowly.
-
Allow to warm to room temperature (RT) over 4 hours.
-
Quench: Sat. NH
Cl. Extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc). Product is Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanone .
-
Phase 2: Asymmetric CBS Reduction
Reaction Type: Enantioselective Carbonyl Reduction
-
Reagents: Ketone (from Phase 1), (R)-Me-CBS catalyst (10 mol%), Borane-THF complex (BH
·THF, 0.6 eq). -
Mechanistic Insight: The bulky adamantane group forces the ketone to bind to the catalyst in a specific orientation, minimizing steric clash with the catalyst's phenyl groups, ensuring high facial selectivity.
-
Procedure:
-
Dissolve (R)-Me-CBS catalyst in dry THF at RT.
-
Add BH
[1][2]·THF solution. Stir for 15 min. -
Cool to -20°C. Critical: Lower temperature improves ee.[3]
-
Add the Ketone (dissolved in THF) dropwise over 1 hour.
-
Stir for 2 hours. Monitor by TLC (disappearance of ketone).
-
Quench: Carefully add MeOH (gas evolution!).
-
Workup: Concentrate, dissolve in EtOAc, wash with 1N HCl (to remove catalyst), then brine.
-
Result: (S)-Alcohol (predicted based on CBS model).
-
Protocol B: Quality Control & Validation
Trustworthiness: You must validate the enantiomeric excess (ee) before using this building block in biological assays.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrazole absorption).
-
Expected Results:
-
Racemic standard (prepared via NaBH
reduction) shows two peaks (e.g., t 8.5 min and 12.2 min). -
CBS product should show >95% area integration for the major peak.
-
Application Note: 11 -HSD1 Inhibition
Context: 11
Experimental Design: Scintillation Proximity Assay (SPA)
-
Enzyme Source: Microsomes from HEK-293 cells stably transfected with human HSD11B1.
-
Substrate:
H-Cortisone and NADPH (cofactor). -
Procedure:
-
Incubate the Chiral Alcohol (from Protocol A) at varying concentrations (1 nM - 10
M) with the enzyme and NADPH in assay buffer (pH 7.4). -
Add
H-Cortisone. Incubate 1 hour at 37°C. -
Stop reaction with Glycyrrhetinic acid (non-specific inhibitor).
-
Capture product (
H-Cortisol) using anti-cortisol antibody coated SPA beads.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Compound].
-
Success Metric: IC
< 50 nM indicates a potent lead. The chiral alcohol often shows 10-100x greater potency than its enantiomer due to specific H-bonding with the catalytic triad.
-
References
-
Adamantyl Carboxamides as 11
-HSD1 Inhibitors: -
Enantioselective Reduction (CBS Method)
-
Pyrazole Scaffolds in Drug Discovery
-
Synthesis of Adamantyl-Heterocycles
Sources
- 1. mdpi.com [mdpi.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent selection for dissolving adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Application Note & Protocol
Topic: Solvent Selection for Dissolving Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The dissolution of complex heterocyclic compounds such as adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol presents a significant challenge due to its unique bifunctional nature. This molecule incorporates a highly lipophilic, rigid adamantane cage and a polar, hydrogen-bonding capable 1-methyl-1H-pyrazol-5-yl)methanol moiety. This structural dichotomy necessitates a carefully considered and systematic approach to solvent selection. This guide provides a comprehensive framework for researchers, outlining the theoretical principles, a practical experimental protocol for solvent screening, and critical considerations for downstream applications in a drug development context, ensuring both efficacy and regulatory compliance.
Deconstructing the Molecule: A Solubility Perspective
Understanding the physicochemical properties of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is the cornerstone of rational solvent selection. The molecule's solubility behavior is governed by the interplay of its distinct structural components:
-
The Adamantane Moiety: This bulky, diamondoid hydrocarbon cage is intensely non-polar (lipophilic).[1][2] Its rigidity and large surface area favor van der Waals interactions with non-polar solvents. Consequently, it is practically insoluble in water but readily soluble in hydrocarbons and other nonpolar organic solvents.[1][2]
-
The Pyrazole Ring: The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. While the ring itself has non-polar characteristics, the nitrogen atoms can act as hydrogen bond acceptors, contributing a degree of polarity.[3]
-
The Methanol Group (-CH₂OH): The primary alcohol functional group is the molecule's main polar center. The hydroxyl (-OH) group is capable of both donating and accepting hydrogen bonds, making it highly interactive with polar protic solvents.[1]
This combination of a large, non-polar "anchor" (adamantane) and a polar, hydrogen-bonding "head" (pyrazole-methanol) results in an amphiphilic molecule. A single solvent may struggle to effectively solvate both ends simultaneously, suggesting that solvents of intermediate polarity or co-solvent systems may be most effective.[3][4]
Strategic Solvent Selection: From Theory to Practice
The selection process should be a multi-step, tiered approach, beginning with a broad screening based on polarity and progressing to a refined selection based on application-specific and regulatory requirements.
Initial Solvent Screening: A Polarity-Guided Approach
A preliminary screening should encompass a diverse range of solvents to probe their interaction with the molecule's distinct moieties. The principle of "like dissolves like" provides the foundational logic for this selection.[1]
The following table summarizes a recommended list of candidate solvents for initial screening, categorized by their class and relevant properties.
| Solvent Class | Example Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Rationale for Inclusion |
| Non-Polar | Toluene | 111 | 2.4 | Solvates the non-polar adamantane cage. |
| Hexane | 69 | 1.9 | A less aromatic non-polar option. | |
| Polar Aprotic | Dichloromethane (DCM) | 40 | 9.1 | Balances polarity; good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Intermediate polarity with some H-bond accepting ability. | |
| Acetone | 56 | 21 | Highly polar aprotic, effective for many pyrazole derivatives.[5] | |
| Acetonitrile (MeCN) | 82 | 37.5 | A more polar aprotic option. | |
| Polar Protic | Isopropanol (IPA) | 82 | 18 | Can H-bond with the methanol group. |
| Ethanol (EtOH) | 78 | 24.5 | Common, effective protic solvent for pyrazoles.[5] | |
| Methanol (MeOH) | 65 | 33 | Most polar protic option; strong H-bonding.[5] |
Advanced Considerations for Drug Development
For researchers in a pharmaceutical setting, solubility is only the first criterion. The choice of solvent has profound implications for safety, regulation, and process scalability.[6][7]
-
Regulatory Compliance (ICH Q3C): Regulatory agencies strictly limit the presence of residual solvents in active pharmaceutical ingredients (APIs).[8] Solvents are classified based on their toxicity:
-
Class 1 (Banned): Solvents like benzene and carbon tetrachloride should never be used.
-
Class 2 (Limited Use): Solvents such as Dichloromethane, Toluene, and Methanol have strict concentration limits in the final product due to toxicity.[8] Their use requires robust justification and efficient removal.
-
Class 3 (Low-Toxicity): Solvents like Acetone, Ethanol, Isopropanol, and Ethyl Acetate are preferred due to their lower toxicity profiles.[8]
-
-
Process Safety & Scalability: A solvent's physical properties, such as boiling point and flash point, are critical for safe handling and process design.[9][10] Low-boiling-point solvents like DCM can be difficult to handle on a large scale, while very high-boiling-point solvents can be hard to remove.
-
Downstream Application: The intended use dictates the optimal solvent. A solvent for NMR analysis may differ from one used for a chemical reaction or a final crystallization step, which influences polymorph control and crystal morphology.[6][11]
Experimental Protocol: Small-Scale Solubility Determination
This protocol provides a standardized method for rapidly assessing the solubility of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol in a range of candidate solvents.
Materials and Equipment
-
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
-
Candidate solvents (see Table above)
-
Analytical balance (readable to 0.1 mg)
-
2 mL glass vials with caps
-
Calibrated micropipettes (100 µL, 1000 µL)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Heat block or water bath
-
Safety glasses, lab coat, and appropriate chemical-resistant gloves
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for the solute and all solvents before beginning work.
-
Most organic solvents are flammable; keep away from ignition sources.[9]
-
Handle Dichloromethane (DCM) with extreme care due to its classification as a Class 2 solvent and potential health risks.[8]
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 5.0 mg of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol into a clean, labeled 2 mL glass vial. Repeat for each solvent to be tested.
-
Initial Solvent Addition (Room Temperature):
-
Add 100 µL of the first candidate solvent to the corresponding vial. This creates an initial concentration of 50 mg/mL.
-
Cap the vial securely and vortex vigorously for 60 seconds.
-
Visually inspect the vial against a dark background. If the solid is completely dissolved (a clear, homogenous solution with no visible particles), record the solubility as ≥50 mg/mL.
-
-
Incremental Solvent Addition (Room Temperature):
-
If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 25 mg/mL).
-
Cap and vortex for 60 seconds. If dissolution is slow, place the vial in an ultrasonic bath for 2-5 minutes.
-
Visually inspect. If dissolved, record the solubility as ~25 mg/mL.
-
Continue adding solvent in 200 µL increments (total volumes of 400 µL, 600 µL, 800 µL, 1000 µL), vortexing/sonicating and observing after each addition, until the solid is fully dissolved.
-
Calculate and record the approximate solubility in mg/mL. If the solid is not dissolved after adding a total of 1.0 mL, record the solubility as <5 mg/mL.
-
-
Assessing Temperature Effects:
-
For any solvent where the compound showed poor solubility (<10 mg/mL) at room temperature, prepare a new vial or use the undissolved sample.
-
Place the vial in a heat block or water bath set to 40-50°C. Caution: Do not exceed the boiling point of the solvent.
-
Agitate the vial periodically and observe for dissolution over 5-10 minutes.
-
Record any significant increase in solubility with heating. This is a common phenomenon for pyrazole derivatives.[3]
-
-
Data Recording: Systematically record all observations in a structured table for easy comparison.
| Solvent | Approx. Solubility (mg/mL) at Room Temp. | Observations at Room Temp. (e.g., clear, cloudy, partial) | Solubility with Heating (40-50°C) | ICH Class |
| Toluene | 2 | |||
| DCM | 2 | |||
| Acetone | 3 | |||
| Ethanol | 3 | |||
| (add other tested solvents) |
Conclusion and Recommendations
The dual-polarity nature of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol makes solvent selection a non-trivial task. Based on its structural components, polar aprotic solvents such as Acetone and Ethyl Acetate , or polar protic solvents like Ethanol and Isopropanol , are predicted to be the most effective single-solvent systems. These solvents offer a balance, capable of interacting with both the adamantane cage and the polar pyrazole-methanol group. For applications within a GMP or drug development framework, the Class 3 solvents (Acetone, Ethanol, IPA, EtOAc) are strongly recommended over Class 2 solvents (DCM, Toluene) to minimize regulatory and safety burdens.[8] Should single solvents prove inadequate, the use of co-solvent systems, such as a Toluene/Ethanol or DCM/Methanol mixture, should be explored to fine-tune the polarity and achieve complete dissolution.[4] The experimental protocol provided herein offers a rapid and resource-efficient method to validate these theoretical predictions and identify the optimal solvent for a given application.
References
-
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
-
Wikipedia. Adamantane. [Link]
-
Perlovich, G. L., et al. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 2016. [Link]
-
Sharma, S., et al. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 2020. [Link]
-
Dufal, S., et al. Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 2015. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
Perlovich, G. L., et al. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 2016. [Link]
-
APC Ltd. Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube, 2020. [Link]
-
ResearchGate. Solvent selection for pharmaceuticals. [Link]
-
APC Ltd. Solvent Selection - (API) Solubility. [Link]
-
Solubility of Things. Adamantan-1-amine. [Link]
-
ACS Green Chemistry Institute. Solvent Selection. [Link]
-
AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]
-
Mobley, D. L., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 2023. [Link]
-
CBG Biotech. The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. [Link]
-
Borbás, E., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 2020. [Link]
-
Vinati Organics. Why Solvent Quality Matters: A Guide to Choosing a Reliable Solvent Manufacturer. [Link]
-
Prat, D., et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. approcess.com [approcess.com]
- 7. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
improving reaction yield of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
The following technical guide addresses the optimization of the reaction yield for adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol . This specific transformation involves the nucleophilic addition of a metallated pyrazole species to an adamantyl aldehyde.
The core challenge in this synthesis is the regioselectivity of the lithiation step . 1-Methylpyrazole is prone to "kinetic trapping" at the N-methyl group, leading to the wrong isomer if the temperature profile is not strictly managed.
Subject: Improving Reaction Yield of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Document ID: APP-NOTE-PYR-ADA-001 Audience: Senior Chemists, Process Development Scientists
Part 1: The Core Problem (Executive Summary)
Low yields in this reaction are almost invariably caused by regiochemical mismatch during the lithiation of 1-methylpyrazole.
-
Kinetic Control (-78°C): Deprotonation occurs at the N-methyl group (lateral lithiation), forming (1-lithiomethyl)pyrazole. Reaction with the aldehyde yields the N-substituted product, not the C5-substituted target.
-
Thermodynamic Control (0°C to RT): The lithiated species rearranges to the C5-position (ring lithiation). This is the required nucleophile.
The Solution: You must induce the "lithium migration" by warming the reaction mixture before adding the adamantane-1-carbaldehyde electrophile.
Part 2: Optimized Experimental Protocol
This protocol is designed to maximize the formation of the thermodynamic C5-lithio species while minimizing side reactions with the bulky adamantane electrophile.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| 1-Methyl-1H-pyrazole | 1.2 eq | Nucleophile Precursor | Slight excess ensures complete consumption of aldehyde. |
| n-Butyllithium (n-BuLi) | 1.1 eq | Base | Must be titrated. Use 1.6M or 2.5M in hexanes. |
| Adamantane-1-carbaldehyde | 1.0 eq | Electrophile | Non-enolizable; no risk of alpha-deprotonation. |
| THF (Anhydrous) | Solvent | Medium | 0.2M – 0.5M concentration relative to pyrazole. |
Step-by-Step Methodology
1. Lithiation (The Critical Step)
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF and 1-methyl-1H-pyrazole (1.2 eq).
-
Initial Deprotonation: Cool the solution to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq) dropwise over 15 minutes.
-
Note: At this stage, you predominantly have the kinetic (N-lithiomethyl) species.
-
-
Isomerization (Thermodynamic Shift): Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature for 60 minutes .
-
Re-cooling (Optional but Recommended): Cool the mixture back to -20°C or 0°C .
-
Why? While the C5-lithio species is stable, lower temperatures during addition prevent over-reaction or decomposition of the resulting alkoxide.
-
2. Electrophile Addition
-
Preparation: Dissolve adamantane-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Addition: Add the aldehyde solution dropwise to the lithiated pyrazole mixture.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature over 2 hours.
3. Workup & Purification
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with DCM (Dichloromethane) rather than ether/ethyl acetate.
-
Reason: Adamantyl derivatives are highly lipophilic; DCM ensures better recovery from the aqueous phase.
-
-
Purification: Silica gel chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient. The target alcohol is polar but the adamantyl group adds significant non-polar character.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the "Kinetic Trap" vs. the "Thermodynamic Target" pathway.
Caption: Pathway selection relies on temperature control. Adding the electrophile before warming results in the kinetic side product.
Part 4: Troubleshooting Guide (Q&A)
Q1: I followed the protocol, but I isolated a product where the adamantyl group is attached to the methyl group, not the ring. Why? Diagnosis: You fell into the Kinetic Trap . Root Cause: You likely added the adamantane-1-carbaldehyde while the reaction was still at -78°C or did not allow sufficient time/temperature for the rearrangement to the C5-lithio species. Fix: After adding n-BuLi at -78°C, you must warm the reaction to 0°C or RT for at least 45-60 minutes before adding the aldehyde.
Q2: My yield is low (<30%), and I see unreacted aldehyde. Diagnosis: Incomplete lithiation or "wet" reagents. Root Cause:
-
Moisture: n-BuLi is destroyed by moisture in the THF or atmosphere.
-
Titer: Your n-BuLi concentration may be lower than the label claims (common in older bottles).[3] Fix: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. Ensure THF is freshly distilled or from a solvent purification system (SPS).
Q3: The reaction mixture turned into a thick gel/emulsion during workup. Diagnosis: Solubility issues due to the adamantyl group. Fix: Adamantane derivatives are very greasy.
-
Use Dichloromethane (DCM) for extractions, not Diethyl Ether.
-
Wash the organic layer with Brine to break emulsions.
-
Ensure the quench (NH₄Cl) is fully mixed before separating layers.
Q4: Can I use LDA instead of n-BuLi? Analysis: LDA is a bulky, non-nucleophilic base. Recommendation: No. While LDA is good for deprotonating alpha-protons (enolization), n-BuLi is preferred for halogen-metal exchange or direct ring lithiation of heterocycles. LDA might favor the kinetic (methyl) deprotonation even more strongly due to steric hindrance at the C5 position. Stick to n-BuLi with the thermodynamic warming cycle.
Part 5: FAQs & Advanced Optimization
Q: Is the adamantane-1-carbaldehyde prone to enolization? A: No. The carbon alpha to the carbonyl is a bridgehead carbon (C1 of adamantane). It has no protons to remove. This makes it an ideal non-enolizable electrophile, meaning you don't need to worry about the base deprotonating the aldehyde instead of attacking it.
Q: Can I scale this up to 50g? A: Yes, but manage the exotherm. The rearrangement from kinetic to thermodynamic lithio-species can be slightly exothermic, as is the initial quenching of the aldehyde.
-
Scale-up Tip: On large scales, use an internal temperature probe. Ensure the "warming" step is controlled (don't just dump the ice bath; let it rise slowly or use a cryostat set to 0°C).
Q: What if I need to confirm the lithiation species before adding the costly aldehyde? A: You can quench a small aliquot with D₂O (Deuterium Oxide) and run an NMR.
-
D-incorporation at Methyl: Kinetic species (insufficient warming).
-
D-incorporation at C5 (Ring): Thermodynamic species (Ready for addition).
References
-
Regioselectivity in lithi
-
Lithiation of five-membered heteroarom
- Insight: Discusses the rearrangement of N-alkyl lithiated pyrazoles and the stability of the C5-lithio species.
- Source:Can. J. Chem., 1970, 48, 2006.
-
Discovery of Adamantyl Heterocyclic Ketones as 11β-HSD1 Inhibitors.
- Insight: Provides context on the stability and solubility of adamantyl-heterocycle intermedi
- Source:Bioorg. Med. Chem. Lett., 2011.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetic vs thermodynamic enolization. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in adamantane-pyrazole coupling reactions
Current Status: Online Operator: Senior Application Scientist Ticket ID: ADM-PYR-STERIC-001 Subject: Overcoming Steric Hindrance in Adamantane-Pyrazole Bond Formation
Executive Summary: The "Diamond" Wall
Welcome to the technical support hub for bulky scaffold coupling. You are likely here because standard coupling protocols (SN2, standard amide coupling) have failed.
The Root Cause: The adamantane cage is a diamondoid structure. The bridgehead carbons (positions 1, 3, 5, 7) are tertiary and rigidly shielded.
-
SN2 is Impossible: The cage cannot invert (Walden inversion is geometrically forbidden).
-
Reductive Elimination is Slow: In transition metal catalysis (Pd/Cu), the bulk of the adamantyl group inhibits the final bond-forming step, often leading to catalyst death or hydrodehalogenation.
This guide provides three validated workflows to bypass these barriers, categorized by the bond you are trying to form.
Diagnostic Workflow
Before proceeding, identify your specific coupling scenario using the logic flow below.
Figure 1: Decision matrix for selecting the correct coupling protocol based on bond topology.
Module A: N-Adamantylation (The Ionic Route)
Scenario: Attaching the adamantyl cage directly to the pyrazole nitrogen. The Challenge: The adamantyl electrophile (e.g., 1-bromoadamantane) cannot undergo backside attack. The Solution: You must drive the reaction via an SN1 pathway (generating the adamantyl cation) or use 1,3-dehydroadamantane .
Protocol 1.1: The Silver-Promoted SN1 (Standard)
Use this when you have 1-bromoadamantane.
-
Reagents: 1-Bromoadamantane (1.0 equiv), Pyrazole (1.2 equiv), AgBF4 or AgOTf (1.1 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
Conditions: Reflux (80–110°C) for 12–24h.
Mechanism: The Silver salt sequesters the bromide as AgBr (precipitate), forcing the formation of the tertiary adamantyl cation. The pyrazole then attacks this cation.
Protocol 1.2: The 1,3-Dehydroadamantane Addition (High Performance)
Use this for high yields (90%+) and no byproducts.
-
Reagents: 1,3-Dehydroadamantane (freshly prepared), Pyrazole.
-
Solvent: THF or Diethyl Ether.
-
Conditions: Room Temperature to 60°C.
-
Why it works: 1,3-Dehydroadamantane is a highly strained propellane. The release of ring strain provides the driving force for the nucleophilic attack by pyrazole, bypassing the activation energy usually required for steric bulk [1].
Troubleshooting N-Linking:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Solvent is too non-polar; Cation not forming. | Switch to Nitromethane or DCE. Add AgOTf to drive ionization. |
| Isomer Mix (N1 vs N2) | Pyrazole is asymmetric. | Sterics usually favor the less hindered N. If critical, use a blocking group on the C3/C5 positions. |
| Hydrolysis (1-Ad-OH) | Wet solvent. | The adamantyl cation reacts with water 1000x faster than pyrazole. Strictly dry solvents are mandatory. |
Module B: C-Adamantylation (The Radical Route)
Scenario: Attaching the adamantyl group to a Carbon (C3, C4, or C5) on the pyrazole ring. The Solution: The Minisci Reaction .[1][2] Transition metal cross-coupling (Suzuki/Negishi) often fails here due to the instability of adamantyl-metal species. Radical addition is the industry standard [2].
Protocol 2.1: Silver-Catalyzed Decarboxylation
-
Substrate: Pyrazole (protonated form is more reactive).
-
Radical Source: 1-Adamantanecarboxylic acid.
-
Oxidant: (NH4)2S2O8 (2.0 equiv).
-
Catalyst: AgNO3 (10–20 mol%).
-
Solvent: 1:1 Acetonitrile/Water + TFA (1.0 equiv).
-
Temp: 60–80°C.
Mechanism:
-
Ag(I) is oxidized to Ag(II) by persulfate.[1]
-
Ag(II) oxidizes the carboxylic acid, causing decarboxylation (
loss) and generating the nucleophilic 1-Adamantyl radical . -
The radical attacks the protonated (electron-deficient) pyrazole.
Figure 2: The Minisci radical pathway for overcoming steric barriers at Carbon centers.
Module C: The "Reverse" Coupling (Buchwald-Hartwig)
Scenario: You have an Adamantyl-Amine (Ad-NH2) and a Halopyrazole . The Challenge: The adamantyl amine is bulky, making the Pd-Amine coordination and subsequent reductive elimination difficult.
The Solution: Use specific "Generations" of Buchwald precatalysts designed for bulky amines.
-
Ligand Choice: You must use bulky, electron-rich dialkylbiaryl phosphine ligands.
-
BrettPhos: Excellent for primary bulky amines.
-
RuPhos: Good for secondary amines or difficult substrates.
-
tBuXPhos: The "gold standard" for steric demand [3].
-
-
Base: NaOtBu (Strong base helps form the Pd-Amido complex).[3]
-
Precatalyst: Use Pd(dba)2 or G3/G4 Palladacycles to ensure rapid initiation.
Critical Note: Do not use simple ligands like PPh3 or dppf. They will result in <5% yield.
Frequently Asked Questions (FAQ)
Q: Can I use the Chan-Lam reaction (Cu + Boronic Acid) for N-adamantylation?
A: Generally, No . Chan-Lam is efficient for Aryl boronic acids. Alkyl boronic acids (especially bulky tertiary ones like adamantyl) react very poorly due to slow transmetallation and competing protodeboronation. Stick to the Ionic (
Q: Why do I see "Adamantanol" as my major byproduct?
A: You are running an
Q: My Minisci reaction (Module B) is giving me a mixture of mono- and di-adamantylated products. How do I stop it? A: Radical reactions are hard to stop.
-
Reduce Conversion: Stop the reaction at 60-70% conversion.
-
Block Positions: Use a pyrazole with substituents on the non-target carbons.
-
Change Solvent: Using a biphasic system (DCM/Water) can sometimes protect the mono-product from reacting further (phase separation).
References
-
Butov, G. M., et al. (2014). "Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles." Chemistry of Heterocyclic Compounds.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[4] MedChemComm.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Claramunt, R. M., et al. (2006). "Adamantylation of N-Unsubstituted Pyrazole Derivatives." Crystal Growth & Design.
Sources
removing impurities from crude adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Ticket ID: #PUR-ADAM-001 Subject: Removing impurities from crude adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist
Triage & Chemical Context
User Issue: Difficulty isolating pure adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol from crude reaction mixtures. Root Cause Analysis: This molecule presents a "Solubility Paradox." It contains a bulky, highly lipophilic adamantyl cage (grease-like solubility) attached to a polar, basic pyrazole and a hydroxyl group (hydrogen bonding).
-
The Trap: Standard non-polar washes (Hexanes) may precipitate the product along with impurities, while polar washes (Methanol/Water) may cause the adamantyl group to "oil out" rather than crystallize.
-
The Risk: The secondary alcohol adjacent to the adamantyl group is sterically crowded. Warning: Avoid strong acids (pH < 2) and high temperatures (>60°C), as these can trigger dehydration to the alkene via the stable adamantyl carbocation [1].
Troubleshooting Modules
Module A: The "Sticky" Aldehyde (Adamantane-1-carbaldehyde)
Symptom: A persistent solid impurity that co-elutes on TLC or co-crystallizes. Mechanism: Unreacted adamantane-1-carbaldehyde is lipophilic and lacks ionizable groups, making it hard to separate from your product by simple acid/base extraction.
Protocol: The Bisulfite Adduct Strategy Do not rely on chromatography for this. Use chemical derivatization.[1][2][3][4]
-
Dissolve: Take your crude mixture up in a water-miscible organic solvent (e.g., THF or Ethanol).[1]
-
React: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitate: Stir vigorously for 30–60 minutes. The aldehyde reacts to form a water-soluble bisulfite adduct (sulfonate salt).[5]
-
Partition: Add a non-polar solvent (e.g., EtOAc or MTBE) and water.
-
Separate: The impurity stays in the aqueous layer; your product moves to the organic layer.[1]
-
Validation: Check the organic layer by TLC. The aldehyde spot (high R_f) should disappear.
-
Module B: The Excess Heterocycle (1-Methylpyrazole)
Symptom: A lingering "amine-like" smell or an oil that refuses to solidify. Mechanism: 1-methylpyrazole has a boiling point of ~127°C. It is difficult to remove by rotary evaporation alone.
Protocol: The "Safe Acid" Wash Since your product is acid-sensitive, do not use 1M HCl.
-
Select Solvent: Dissolve crude in Ethyl Acetate (EtOAc).
-
Wash: Extract with 10% Aqueous Citric Acid (pH ~3-4).
-
Why? Pyrazoles are weak bases (pKa ~2.5). Citric acid is strong enough to protonate the pyrazole (making it water-soluble) but too weak to dehydrate the adamantyl carbinol.
-
-
Rinse: Wash the organic layer with Brine to remove residual acid.
Module C: Metal Remediation (Li/Mg Salts)
Symptom: Poor peak shape in HPLC (tailing) or ash residue upon combustion. Mechanism: The pyrazole nitrogen and the hydroxyl oxygen can act as a bidentate ligand, chelating Lithium or Magnesium ions from the synthesis (e.g., if Grignard/Lithium reagents were used).
Protocol: Chelation vs. Wash
-
Method 1 (High Throughput): Add a scavenger resin (e.g., SiliaMetS® Imidazole or Thiol) to the organic solution, stir for 2 hours, and filter.
-
Method 2 (Manual): Wash the organic phase with a solution of Rochelle's Salt (Potassium Sodium Tartrate) . This breaks down metal emulsions and sequesters cations better than simple water washes.
The "Golden Path" Purification Workflow
This flowchart outlines the decision logic for purifying your specific scaffold.
Caption: Logic flow for the purification of adamantyl-pyrazole carbinols, prioritizing chemical washes over chromatography.
Detailed Experimental Protocols
Protocol A: Recrystallization (Preferred)
Adamantyl derivatives often crystallize well due to their high symmetry and lipophilicity.
| Parameter | Specification | Notes |
| Solvent System | Heptane / Ethyl Acetate | Start with 10:1 ratio. |
| Alternative | DCM / Hexane | Good if the compound is very soluble in chlorinated solvents. |
| Temperature | Ramp: 60°C | Do not exceed 60°C to prevent elimination. |
| Seeding | Highly Recommended | Adamantyl compounds often super-saturate. Scratch the glass or add a seed crystal. |
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of hot EtOAc (approx 50-55°C).
-
Slowly add hot Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Add 1-2 drops of EtOAc to clear the solution.
-
Remove from heat and wrap the flask in a towel to cool slowly to Room Temperature (RT).
-
Once at RT, move to a fridge (4°C) for 12 hours.
-
Filter the white needles/plates and wash with cold Heptane.
Protocol B: Flash Chromatography (If Oiling Occurs)
If the compound refuses to crystallize, use silica gel chromatography.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: 1% Aqueous Ammonia (NH₄OH) or Triethylamine.
-
Critical: The pyrazole ring is basic. Without a basic modifier, it will streak (tail) on the acidic silica gel, leading to yield loss and poor separation.
-
-
Gradient: 0%
5% MeOH in DCM.
FAQ: Common Observations
Q: The product turned yellow/brown during concentration.
-
A: This indicates decomposition. You likely used a water bath that was too hot (>60°C) or traces of acid were present. Adamantyl carbocations can polymerize or oxidize. Solution: Keep bath temp <45°C and ensure the solution is neutral before concentrating.
Q: I see a "double spot" on TLC that merges into one.
-
A: This is common with pyrazoles due to tautomerism (1H-pyrazole vs. 2H-pyrazole), although the 1-methyl group usually locks this. More likely, it is Rotamerism if there is restricted rotation around the adamantyl-carbinol bond, or simply the presence of the des-methyl impurity if the starting material was impure. Run TLC with a drop of Et3N to sharpen the spots.
Q: The product is oiling out in the crystallization flask.
-
A: The solution is too concentrated or the cooling was too fast.
-
Fix: Re-heat to dissolve the oil. Add more solvent (dilute by 10-20%). Add a seed crystal at 30°C. Stir gently (200 rpm) during cooling.
-
References
-
Groves, K., et al. (2006). "Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5414–5419. Link
-
Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] Link
-
Gaynor, R. B., et al. (2023). "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol."[6][7] Molbank, 2023(1), M1566. Link
-
LaLonde, R. L., et al. (2002). "Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation." Journal of Organic Chemistry, 67(4), 1057–1060. Link
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives as selective inhibitors of glucosylceramide metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Characterization Guide: Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
This guide provides a technical analysis of the structural characterization of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , a key scaffold in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.
Given the proprietary nature of specific crystal datasets for this exact intermediate in open literature, this guide functions as a comparative characterization framework . It synthesizes structural data from verified analogs (adamantyl-triazoles and imidazoles) to establish a baseline for performance, expected crystallographic behavior, and experimental validation.
Executive Summary & Pharmacophore Analysis
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol represents a "privileged structure" in medicinal chemistry, combining a lipophilic bulky cage (adamantane) with a polar aromatic heterocycle (pyrazole) via a chiral hydroxymethylene linker.
-
Primary Application: Inhibition of 11β-HSD1 (Metabolic Syndrome, Type 2 Diabetes).[1]
-
Structural Role: The adamantane moiety occupies the hydrophobic pocket of the enzyme, while the pyrazole and hydroxyl groups engage in critical hydrogen bonding with the catalytic triad (Tyr183, Ser170).
-
Crystallographic Significance: Determination of the absolute configuration at the chiral carbinol center is the critical quality attribute (CQA), as enantiomers often exhibit >100-fold differences in potency.
Comparative Structural Analysis
This section compares the predicted crystallographic parameters of the target molecule against empirically determined data from its closest structural analogs (Adamantyl-1,2,4-triazoles and Adamantyl-imidazoles).
Table 1: Comparative Crystallographic Parameters
| Feature | Target Molecule (Predicted) | Comparator A (Triazole Analog) [1] | Comparator B (Imidazole Analog) [2] |
| Chemical Moiety | 1-Methyl-Pyrazole | 1,2,4-Triazole | N-Isopropyl-Imidazole |
| Space Group | P2₁/c (Racemate) or P2₁2₁2₁ (Enantiopure) | P2₁/c (Monoclinic) | P-1 (Triclinic) |
| Z (Molecules/Cell) | 4 | 4 | 2 |
| Unit Cell Vol (V) | ~1350 – 1450 ų | 1574.03 ų | ~780 ų (Z=2) |
| Packing Motif | O-H···N (Pyrazole) | N-H···N (Triazole) | O-H···N (Imidazole) |
| Disorder Risk | High (Adamantane rotation) | Medium (Adamantane fixed) | Low (Steric lock) |
| Chirality | Racemic (unless resolved) | Achiral Linker | Achiral Linker |
Analyst Note: The target molecule contains a chiral center at the hydroxymethylene bridge. Unlike Comparator A (urea linker) or B (direct bond), the target will crystallize as a racemate (centrosymmetric space group) unless chiral HPLC resolution is performed prior to crystallization.
Experimental Protocols: Crystal Growth & Data Collection
To obtain high-resolution X-ray data suitable for absolute structure determination, follow this self-validating protocol.
Protocol A: Vapor Diffusion (Hanging Drop)
Best for obtaining single crystals suitable for X-ray diffraction.
-
Preparation: Dissolve 5 mg of the compound in 0.5 mL Methanol (MeOH) . Ensure complete solubility; sonicate if necessary.
-
Precipitant: Prepare a reservoir solution of Hexane:Diethyl Ether (3:1) .
-
Setup:
-
Place 2 µL of the compound solution on a siliconized cover slip.
-
Add 1 µL of the reservoir solution to the drop (initiate nucleation).
-
Invert over the reservoir well (sealed with grease).
-
-
Incubation: Store at 4°C in the dark. The lipophilic adamantane prefers non-polar antisolvents, while the polar pyrazole anchors the molecule in MeOH.
-
Observation: Check for birefringence under polarized light after 48–72 hours.
Protocol B: Anomalous Dispersion (Absolute Configuration)
Required if the sample is enantiopure.
-
Heavy Atom Derivatization: Since the native compound contains only light atoms (C, H, N, O), the Flack parameter determination will be difficult using standard Cu Kα radiation.
-
Co-Crystallization: Co-crystallize with p-Bromobenzoic acid .
-
Mechanism:[2] The carboxylic acid forms a hydrogen bond with the pyrazole nitrogen or the hydroxyl group.
-
Benefit: The Bromine (Br) atom provides a strong anomalous signal, allowing unambiguous assignment of the chiral center.
-
Structural Workflow & Interaction Logic
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points for chirality assignment.
Caption: Workflow for structural determination distinguishing between racemic and enantiopure pathways.
Data Interpretation Guide
When analyzing the X-ray data for this specific scaffold, focus on these three critical quality attributes:
The "Wobbly" Adamantane Cage
-
Observation: Adamantane cages often exhibit high thermal displacement parameters (B-factors) or rotational disorder in the crystal lattice because they are roughly spherical.
-
Correction: If the electron density is smeared, apply a rigid body restraint (e.g., AFIX 66 in SHELX) during refinement to fix the geometry of the adamantane cage based on ideal coordinates.
Hydrogen Bond Network
-
Expectation: The primary interaction stabilizing the lattice will be a hydrogen bond between the Hydroxyl (O-H) donor and the Pyrazole Nitrogen (N2) acceptor of a neighboring molecule.
-
Metric: Look for a donor-acceptor distance of 2.7 – 2.9 Å . If this distance is >3.0 Å, the structure may be a metastable polymorph or solvate.
Torsion Angles (Bioactivity Indicator)
-
Mechanism: The angle between the adamantane cage and the pyrazole ring determines if the molecule can fit into the 11β-HSD1 active site.
-
Target Value: Compare the C(adamantane)-C(linker)-C(pyrazole)-N torsion angle to the co-crystallized ligand in PDB 4C7J [3]. A deviation of <15° suggests a bioactive conformation.
References
-
Al-Wahaibi, L. H., et al. (2025).[3][4] "Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide." Zeitschrift für Kristallographie, 238, 285.[3]
-
Osman, D. A., et al. (2021). "Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors." Molecules, 26(17), 5364.
-
Protein Data Bank. (2014). "Structure of 11b-Hydroxysteroid Dehydrogenase Type I in complex with inhibitor (PDB 4C7J)."[1] RCSB PDB.
-
Zondagh, L. S., et al. (2023).[5] "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol."[6] Molbank, 2023(1), M1558.
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol and its Isomers
Introduction
In the landscape of modern drug discovery, molecules combining rigid, lipophilic scaffolds like adamantane with versatile heterocyclic systems such as pyrazole are of significant interest. Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is one such compound, presenting a unique three-dimensional structure. However, its synthesis is often accompanied by the formation of structural isomers, each potentially possessing distinct pharmacological and toxicological profiles. The unambiguous identification and differentiation of the target molecule from these isomers are not merely an academic exercise but a critical step in preclinical development and regulatory compliance.
This guide provides a comprehensive, multi-technique strategy for the definitive structural elucidation of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol. Moving beyond simple data reporting, we will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals who require robust and reliable methods for isomer characterization.
Chapter 1: Mapping the Isomeric Landscape
Before embarking on analysis, it is crucial to understand the potential isomeric impurities that can arise during synthesis. The reaction of an adamantyl precursor with a substituted pyrazole can yield several isomers, primarily differing in the substitution pattern on the pyrazole ring.
-
Target Molecule: Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
-
Key Regioisomers:
-
1,3-Isomer: Adamantan-1-yl(1-methyl-1H-pyrazol-3-yl)methanol. Here, the adamantyl-methanol group is attached to the C3 position of the pyrazole ring.
-
1,4-Isomer: Adamantan-1-yl(1-methyl-1H-pyrazol-4-yl)methanol. Attachment is at the C4 position.
-
-
N-Alkylation Isomers: N-alkylation of an unsymmetrical pyrazole can yield a mixture of regioisomers.[1][2][3] While the target is a 1-methyl (N1) derivative, the 2-methyl (N2) isomer could potentially form.
-
Enantiomers: The carbinol carbon—the one bearing the hydroxyl, adamantyl, and pyrazolyl groups—is a stereocenter. Therefore, the target molecule is chiral and exists as a pair of (R)- and (S)-enantiomers. Differentiating these requires specialized chiral techniques.[4]
Caption: Logical relationship between the target molecule and its primary isomers.
Chapter 2: The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.[5]
Rationale for NMR as the Primary Tool
Structural isomers, by definition, have different atomic connectivity. This results in distinct electronic environments for the nuclei (¹H and ¹³C), leading to unique chemical shifts, coupling constants, and through-space correlations that act as fingerprints for each isomer.
Protocol 1: Standard ¹H and ¹³C NMR Analysis
Principle: The chemical shifts of the pyrazole ring protons (H3, H4, H5) and carbons (C3, C4, C5) are highly sensitive to the position of the substituents. By analyzing these shifts, a preliminary identification can be made.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift and multiplicity of the two protons on the pyrazole ring.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Note the chemical shifts of the three carbons of the pyrazole ring.
-
Data Analysis: Compare the observed chemical shifts to expected values. For 1-methyl-1H-pyrazoles, the C5 carbon is typically downfield of C3 due to the influence of the adjacent N-methyl group. The H3 proton is generally downfield of H4.
Comparative Data Summary:
| Isomer | Diagnostic ¹H Shifts (pyrazole ring) | Diagnostic ¹³C Shifts (pyrazole ring) |
| 1,5-Isomer (Target) | H3: ~7.4 ppm (d), H4: ~6.2 ppm (d) | C5: ~140 ppm, C3: ~130 ppm, C4: ~106 ppm |
| 1,3-Isomer | H5: ~7.5 ppm (d), H4: ~6.3 ppm (d) | C3: ~150 ppm, C5: ~129 ppm, C4: ~107 ppm |
| 1,4-Isomer | H3: ~7.5 ppm (s), H5: ~7.4 ppm (s) | C4: ~115 ppm, C3: ~139 ppm, C5: ~128 ppm |
| Note: Chemical shifts are approximate and can vary with solvent and other substituents. |
Protocol 2: Unambiguous Assignment with 2D NMR (HMBC & NOESY)
Principle: While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments offer definitive proof of connectivity (HMBC) and spatial proximity (NOESY), leaving no room for ambiguity.[6] Heteronuclear Multiple Bond Correlation (HMBC) is the most reliable method for assigning pyrazole substitution, while the Nuclear Overhauser Effect (NOESY) confirms assignments through spatial correlations.[7][8][9]
Step-by-Step Methodology:
-
Sample Preparation: Use the same sample from the 1D NMR experiments. A slightly more concentrated sample (~15-20 mg) may improve signal-to-noise for 2D experiments.
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms).
-
Data Analysis:
-
For HMBC: Look for the key correlation between the N-methyl protons (~3.7 ppm) and the pyrazole ring carbons. In the 1,5-isomer (Target) , the N-methyl protons will show a ³J correlation to C5 but not C3. In the 1,3-isomer , they will show a ³J correlation to C3 but not C5. This single experiment can definitively distinguish the two main regioisomers.
-
For NOESY: Look for through-space correlations. In the 1,3-isomer , a clear NOE will be observed between the N-methyl protons and the H5 proton of the pyrazole ring. In the 1,5-isomer (Target) , no such correlation exists; instead, an NOE may be seen between the N-methyl protons and the H4 proton.
-
Caption: Key 2D NMR correlations for differentiating pyrazole regioisomers.
Chapter 3: Absolute Proof: Single-Crystal X-ray Crystallography
Principle: For crystalline materials, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state. It is considered the "gold standard" for structure determination.[10][11][12]
Rationale for Use: While NMR provides definitive structural information in solution, X-ray crystallography offers absolute confirmation of connectivity and stereochemistry in the solid state, which is invaluable for regulatory submissions and intellectual property protection.
Step-by-Step Methodology:
-
Crystal Growth: The primary challenge is growing a single crystal of sufficient quality.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol).
-
Use a slow evaporation or solvent/anti-solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane).
-
Allow the system to stand undisturbed for several days to weeks.
-
-
Data Collection: Mount a suitable crystal on a diffractometer. Data is collected by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.
-
Data Analysis: The final output provides precise bond lengths, bond angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used). This data confirms the exact isomeric form.
Chapter 4: Orthogonal Verification by Mass Spectrometry
Principle: Mass spectrometry (MS) provides molecular weight information and, through fragmentation analysis, structural clues that can help differentiate isomers. While isomers have the same molecular mass, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ based on bond stabilities.
Rationale for Use: MS serves as a rapid and highly sensitive orthogonal technique to NMR. It is particularly useful when coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for ESI-LC/MS; hexane or dichloromethane for GC-MS).
-
Acquisition (GC-MS):
-
Inject the sample onto a GC column (e.g., a non-polar DB-5 or HP-5 column). The different isomers may exhibit slightly different retention times.[13]
-
The separated components are then ionized (typically by EI) and the mass spectrum is recorded.
-
-
Data Analysis:
-
Confirm the molecular weight from the molecular ion peak (M⁺˙).
-
Analyze the fragmentation patterns. The adamantane cage is known to produce characteristic fragments at m/z 135, 93, and 79.[14][15] Differences in the relative intensities of fragments resulting from the cleavage of the pyrazole-adamantane bond may be observed between isomers.
-
Expected Fragmentation Data:
| Ion m/z | Proposed Fragment | Significance |
| 246 | [M]⁺˙ | Molecular Ion (Confirms MW) |
| 229 | [M-OH]⁺ | Loss of hydroxyl group |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (characteristic) |
| 111 | [M - C₁₀H₁₅]⁺ | Pyrazolyl-methanol fragment |
| 93, 79 | [C₇H₉]⁺, [C₆H₇]⁺ | Further fragmentation of adamantyl cage |
Chapter 5: Resolving Chirality: Enantiomer Separation
Principle: Enantiomers have identical physical properties in an achiral environment, meaning they cannot be separated by standard chromatographic techniques. Chiral chromatography utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[16][17]
Rationale for Use: In pharmaceutical development, enantiomers of a chiral drug often have different potencies and toxicities. Regulatory agencies require the separation and individual characterization of enantiomers.
Caption: A typical workflow for developing a chiral separation method.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Begin with polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC), which are broadly effective.
-
Screen different mobile phase systems. For normal phase, use hexane/alcohol mixtures (e.g., isopropanol or ethanol). For reversed-phase, use acetonitrile/water or methanol/water.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (e.g., vary the percentage of alcohol).
-
Adjust the flow rate and column temperature to improve resolution (Rs) and peak shape.
-
Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve chromatography.
-
-
Quantification: Once a baseline separation (Rs > 1.5) is achieved, the method can be validated and used to determine the enantiomeric excess (ee) of a sample.
Conclusion
The definitive structural characterization of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol requires a synergistic and orthogonal analytical approach. While 1D NMR provides initial clues, it is the combination of advanced 2D NMR techniques, particularly HMBC, that offers conclusive proof of regiochemistry in solution. Single-crystal X-ray crystallography serves as the ultimate arbiter for the solid-state structure. Mass spectrometry provides rapid confirmation of molecular weight and complementary structural data, while chiral chromatography is indispensable for resolving and quantifying the individual enantiomers. By implementing this rigorous, multi-faceted workflow, researchers can ensure the unequivocal identification of their target molecule, establishing a solid foundation for further drug development and scientific investigation.
References
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Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. ACS Publications. Available at: [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF. Scribd. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. Available at: [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
-
Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. Available at: [Link]
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Adamantane - Wikipedia. Wikipedia. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
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2D NOESY H¹NMR of compounds 18a showing correlation between the... ResearchGate. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. Available at: [Link]
-
1H-Pyrazole, 1-methyl-. PubChem. Available at: [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]
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Journal Pre-proof. Bradford Scholars. Available at: [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]
-
X-ray molecular structure of pyrazole 6 along with atom labeling scheme... ResearchGate. Available at: [Link]
-
Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. PubMed. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]
-
N-methylation of pyrazole. Reddit. Available at: [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Adamantan-1-yl(1-methyl-1h-pyrazol-5-yl)methanol. PubChemLite. Available at: [Link]
-
4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Adamantane | C10H16 | CID 9238. PubChem. Available at: [Link]
-
Gas chromatography of halogenated adamantanes. ResearchGate. Available at: [Link]
-
Chiral Compounds - Substituted Adamantane Derivatives. Reddit. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]
-
Chiral Drug Separation. ScienceDirect. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
CAS Number: 1412434-54-8 Chemical Family: Adamantane-Pyrazole Conjugate Physical State: Solid (Crystalline/Powder)
Executive Safety Summary & Risk Assessment
From the Desk of the Senior Application Scientist:
Handling Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol requires a nuanced understanding of Structure-Activity Relationships (SAR). This molecule is not merely an "irritant"; it is a chimera of two distinct functional units that amplify its potential biological impact.
-
The Adamantane Moiety (The Vector): Adamantane is highly lipophilic. In medicinal chemistry, it is frequently used as a "lipophilic bullet" to facilitate the transport of attached pharmacophores across biological membranes, including the blood-brain barrier (BBB) and the stratum corneum (outer skin layer).
-
The Pyrazole Moiety (The Payload): Pyrazole derivatives are biologically active scaffolds often associated with enzyme inhibition (e.g., kinases).
The Critical Hazard: The combination of these two units means this compound is designed for bioavailability . If it contacts your skin, the adamantane cage acts as a permeation enhancer, potentially dragging the bioactive pyrazole into systemic circulation. Therefore, standard "splash protection" is insufficient; you must prevent all dermal contact.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to counter the specific lipophilic nature of the adamantane cage.
| PPE Category | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil Nitrile (Examination)• Outer: 5-8 mil Nitrile (Extended Cuff) | Adamantane derivatives can permeate thin nitrile rubber faster than hydrophilic salts. The second layer creates a "sacrificial barrier" and allows for immediate outer-glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Controls Primary • Fume Hood / Biosafety Cabinet• Fallback: N95/P100 Respirator | As a solid, this compound poses an inhalation risk (H335). Inhaled adamantane particulates can cause systemic CNS effects (e.g., insomnia, dizziness) due to rapid absorption from the lung alveoli. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for fine powders. Static charge (common in adamantanes) can cause particles to "jump" around the balance, bypassing side shields. Goggles provide a sealed environment. |
| Body Protection | Tyvek® Lab Coat or Sleeve Covers + Closed-toe leather/composite shoes | Cotton lab coats are porous. If the powder spills, it can sift through cotton weave. Tyvek provides a non-woven barrier against particulate permeation. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
-
Static Control: Adamantane derivatives are waxy solids that accumulate significant static charge, making them "fly" during weighing.
-
Action: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.
-
-
Containment: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a balance enclosure with HEPA filtration.
Phase B: Solubilization & Transfer
-
Solvent Selection: This compound is likely soluble in DMSO, Methanol, or Dichloromethane (DCM).
-
Warning:Never use DMSO as a solvent outside of a fume hood if skin contact is possible. DMSO is a potent skin penetrant and will "supercharge" the transdermal absorption of the adamantane-pyrazole complex.
-
-
Vessel Management: Use screw-cap vials with PTFE (Teflon) liners. Avoid simple snap-caps, which can aerosolize the solution upon opening.
Phase C: Decontamination
-
Surface Cleaning: Do not use simple water. The lipophilicity of adamantane requires a surfactant or organic solvent for removal.
-
Protocol: Wipe surfaces with a 70% Ethanol or Isopropanol solution, followed by a soap-and-water rinse to remove residues.
-
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational workflow emphasizing engineering controls and spill response logic.
Disposal & Environmental Stewardship[1]
Waste Classification: Due to the adamantane core, this compound is classified as Environmentally Hazardous (Aquatic Chronic Toxicity). It does not degrade rapidly in the environment.[1]
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags (typically yellow or red, depending on local regulations) labeled "Toxic Solid."
-
Liquid Waste:
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration with flue gas scrubbing. This ensures the destruction of the stable adamantane cage structure.
Emergency Response Plan
-
In Case of Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and accelerates adamantane absorption.
-
Flush gently with lukewarm water and soap for 15 minutes.
-
Seek medical attention and inform the physician of the "High Lipophilicity/CNS Active" nature of the compound.
-
-
In Case of Inhalation:
-
Move to fresh air immediately.[4]
-
If breathing is difficult, oxygen should be administered by trained personnel.
-
Monitor for signs of CNS depression or excitation (dizziness, confusion).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. (Establishes the lipophilic nature and BBB permeability of adamantane vectors). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
